molecular formula C22H31N3 B13528573 4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine

4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine

Cat. No.: B13528573
M. Wt: 337.5 g/mol
InChI Key: VOZKJTCJBFBSPZ-UHFFFAOYSA-N
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Description

4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine is a complex organic compound featuring a piperidine ring substituted with a pentan-3-yl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pentan-3-yl and pyridin-4-ylmethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)piperidine: Similar structure but lacks the pentan-3-yl group.

    1-(Pentan-3-yl)piperidine: Similar structure but lacks the pyridin-4-ylmethyl group.

    4-(Pyridin-4-yl)methylpiperidine: Similar structure but lacks the pentan-3-yl group.

Uniqueness

4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine is unique due to the presence of both the pentan-3-yl and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H31N3

Molecular Weight

337.5 g/mol

IUPAC Name

4-[[1-pentan-3-yl-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]pyridine

InChI

InChI=1S/C22H31N3/c1-3-22(4-2)25-16-20(13-18-5-9-23-10-6-18)15-21(17-25)14-19-7-11-24-12-8-19/h5-12,20-22H,3-4,13-17H2,1-2H3

InChI Key

VOZKJTCJBFBSPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CC(CC(C1)CC2=CC=NC=C2)CC3=CC=NC=C3

Origin of Product

United States

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